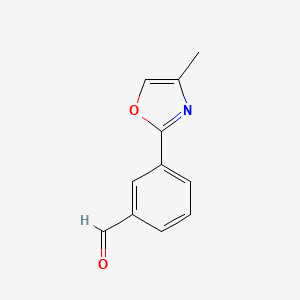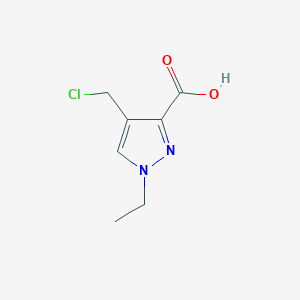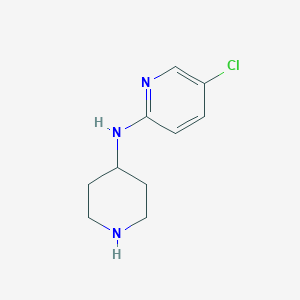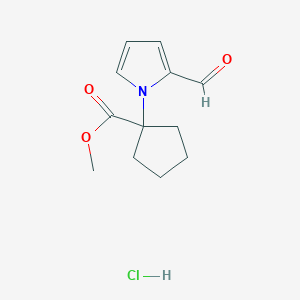
2-(2-Hydroxycyclopentyl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxycyclopentyl)-2-methylpropanal is an organic compound that features a cyclopentane ring with a hydroxyl group and a methylpropanal group attached. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclopentyl)-2-methylpropanal typically involves the reaction of cyclopentanone with a suitable aldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxycyclopentyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of 2-(2-Hydroxycyclopentyl)-2-methylpropanol.
Substitution: Formation of various substituted cyclopentyl derivatives
Scientific Research Applications
2-(2-Hydroxycyclopentyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclopentyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
Cyclopentanone: A cyclopentane derivative with a ketone group.
2-Methylcyclopentanol: A cyclopentane derivative with a methyl and hydroxyl group .
Uniqueness
2-(2-Hydroxycyclopentyl)-2-methylpropanal is unique due to the presence of both a hydroxyl group and an aldehyde group on the cyclopentane ring.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)-2-methylpropanal |
InChI |
InChI=1S/C9H16O2/c1-9(2,6-10)7-4-3-5-8(7)11/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
RBVVUSUCCDRGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


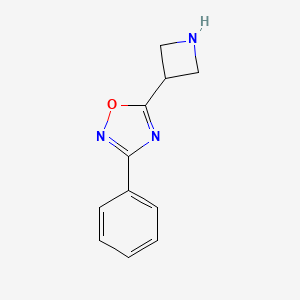
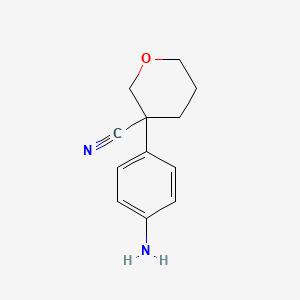
![Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13231476.png)
![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide](/img/structure/B13231484.png)

![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
![1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one](/img/structure/B13231490.png)
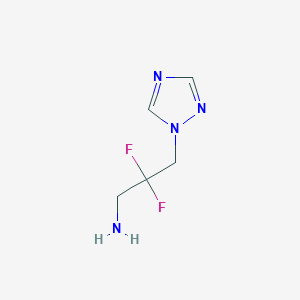
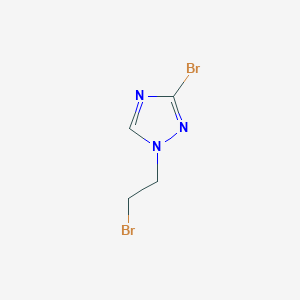
![N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13231519.png)
